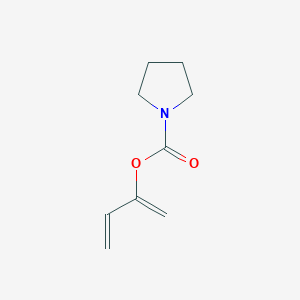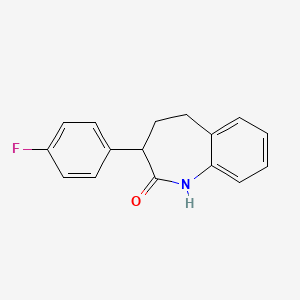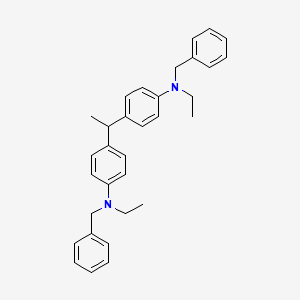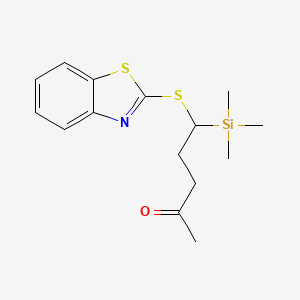![molecular formula C12H14Se B14328911 [(Butylselanyl)ethynyl]benzene CAS No. 105797-57-7](/img/structure/B14328911.png)
[(Butylselanyl)ethynyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Butylselanyl)ethynyl]benzene is an organic compound featuring a benzene ring substituted with a butylselanyl group and an ethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Butylselanyl)ethynyl]benzene typically involves the introduction of the butylselanyl group and the ethynyl group onto the benzene ring. One common method is through the use of electrophilic aromatic substitution reactions. The benzene ring can be functionalized with an ethynyl group via a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
[(Butylselanyl)ethynyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The selenium atom in the butylselanyl group can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the butylselanyl group can yield selenoxides, while reduction can produce selenides.
Aplicaciones Científicas De Investigación
[(Butylselanyl)ethynyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organoselenium compounds.
Biology: Organoselenium compounds, including this compound, are studied for their potential antioxidant properties and their role in biological systems.
Medicine: Research is ongoing into the potential therapeutic applications of organoselenium compounds, including their use as anticancer agents.
Industry: this compound can be used in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of [(Butylselanyl)ethynyl]benzene involves its interaction with various molecular targets and pathways. The selenium atom in the butylselanyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The ethynyl group can also interact with other molecules, potentially affecting the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetylene: A benzene ring with an ethynyl group.
Butylbenzene: A benzene ring with a butyl group.
Selenophenol: A benzene ring with a selenol group.
Uniqueness
[(Butylselanyl)ethynyl]benzene is unique due to the presence of both the butylselanyl and ethynyl groups on the benzene ring
Propiedades
Número CAS |
105797-57-7 |
|---|---|
Fórmula molecular |
C12H14Se |
Peso molecular |
237.21 g/mol |
Nombre IUPAC |
2-butylselanylethynylbenzene |
InChI |
InChI=1S/C12H14Se/c1-2-3-10-13-11-9-12-7-5-4-6-8-12/h4-8H,2-3,10H2,1H3 |
Clave InChI |
QLZPBRLBWUWRQW-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Se]C#CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Bromoprop-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B14328836.png)



![7-Chloro-1-phenyl-1H-[1,2,3]triazolo[4,5-d]pyridazine](/img/structure/B14328855.png)

![1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole](/img/structure/B14328857.png)




![4-Methyl-2-methylidene-2,3,4,4a,5,6-hexahydrobenzo[f]quinoline](/img/structure/B14328893.png)

